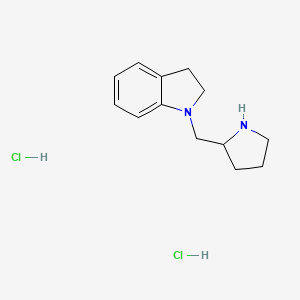

1-(2-Pyrrolidinylmethyl)indoline dihydrochloride

Description

Properties

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)7-9-15(13)10-12-5-3-8-14-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSINJZXLLXLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indoline with Pyrrolidinylmethyl Halides

One common route involves the nucleophilic substitution reaction where indoline acts as a nucleophile attacking a pyrrolidinylmethyl halide (such as bromide or chloride). The reaction is typically carried out in polar aprotic solvents under controlled temperature.

- Reaction conditions: Use of solvents like dimethylformamide (DMF) or acetonitrile; temperatures ranging from room temperature to reflux.

- Catalysts/additives: Sometimes bases such as triethylamine are used to scavenge generated acid.

- Outcome: Formation of the 1-(2-pyrrolidinylmethyl)indoline intermediate.

Reductive Amination

Alternatively, reductive amination is employed, where indoline is reacted with an aldehyde or ketone derivative of pyrrolidine, followed by reduction to form the N-substituted product.

- Reagents: Pyrrolidine-2-carboxaldehyde or similar; reducing agents such as sodium borohydride or sodium triacetoxyborohydride.

- Solvents: Methanol, ethanol, or dichloromethane.

- Advantages: High selectivity and yields; mild conditions.

Palladium-Catalyzed Cross-Coupling

For more complex derivatives, palladium-catalyzed cross-coupling reactions have been reported, where indoline derivatives are coupled with pyrrolidine-containing partners under catalytic conditions.

- Catalysts: Palladium acetate, Pd(PPh3)4.

- Ligands: Tri-o-tolylphosphine or similar.

- Conditions: Elevated temperatures (90-105 °C), inert atmosphere.

- Benefits: Enables formation of C–N bonds with high efficiency and functional group tolerance.

Salt Formation to Dihydrochloride

After obtaining the free base of 1-(2-pyrrolidinylmethyl)indoline, conversion to the dihydrochloride salt is performed by:

- Method: Treatment with hydrochloric acid (HCl) in a suitable solvent such as methanol or ethanol.

- Isolation: Precipitation of the salt by addition of non-polar solvents or cooling.

- Purification: Filtration and washing with cold solvents to yield the pure dihydrochloride salt.

Research Findings and Optimization

Studies have demonstrated that the choice of reducing agent in reductive amination and the nature of the palladium catalyst in cross-coupling significantly affect yield and purity. For instance:

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Indoline + pyrrolidinylmethyl bromide, DMF, TEA, reflux | 70-85 | Simple, but may require purification steps |

| Reductive Amination | Indoline + pyrrolidine-2-carboxaldehyde, NaBH4, MeOH | 80-90 | Mild, high selectivity |

| Pd-Catalyzed Coupling | Pd(OAc)2, tri-o-tolylphosphine, 90-105 °C, inert gas | 75-95 | Suitable for complex derivatives |

| Salt Formation | HCl in MeOH or EtOH, precipitation | >95 | Provides stable, crystalline dihydrochloride salt |

Analytical and Purification Techniques

- Purity assessment: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy.

- Salt characterization: Melting point determination, Karl Fischer titration for water content.

- Isolation: Filtration, washing with methanol-water mixtures, recrystallization.

Summary Table of Preparation Methods

| Step | Method/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1. N-alkylation | Indoline + pyrrolidinylmethyl halide, base, DMF | Formation of C–N bond | 1-(2-Pyrrolidinylmethyl)indoline free base |

| 2. Reductive amination | Indoline + pyrrolidine aldehyde + NaBH4, MeOH | Alternative C–N bond formation | Same intermediate |

| 3. Pd-catalyzed coupling | Pd catalyst, ligand, heat, inert atmosphere | Cross-coupling for complex derivatives | High purity intermediate |

| 4. Salt formation | Treatment with HCl in MeOH or EtOH | Conversion to dihydrochloride salt | Stable crystalline salt |

| 5. Purification | Filtration, washing, recrystallization | Removal of impurities | Pure final product |

Chemical Reactions Analysis

1-(2-Pyrrolidinylmethyl)indoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2-Pyrrolidinylmethyl)indoline dihydrochloride serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure can facilitate diverse chemical transformations, making it valuable for developing new compounds with specific properties.

Biology

Research into the biological activities of this compound has revealed several promising applications:

-

Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains with effective inhibition observed at low concentrations:

Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL Pseudomonas aeruginosa 25 µg/mL - Anticancer Properties : There is ongoing research into its potential as an anticancer agent. Its mechanism may involve inducing apoptosis in cancer cells by interacting with specific molecular targets within those cells.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases. Its ability to modulate receptor activity suggests it could play a role in drug development, particularly for conditions where microbial resistance is a concern or where cancer therapies are needed.

Case Studies and Research Findings

Several studies have documented the effects of this compound in laboratory settings:

- A study published in a peer-reviewed journal demonstrated its efficacy against resistant strains of bacteria, highlighting its potential use as a new antimicrobial agent.

- Another investigation focused on its anticancer properties, where it was shown to induce cell death in specific cancer cell lines through apoptosis mechanisms.

Mechanism of Action

The mechanism of action of 1-(2-Pyrrolidinylmethyl)indoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Biological Activity

1-(2-Pyrrolidinylmethyl)indoline dihydrochloride is a chemical compound with significant potential in various biological applications. Known for its structural characteristics as a derivative of indoline, this compound has been studied for its antimicrobial and anticancer properties, among other biological activities. The following sections will delve into the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₃H₂₀Cl₂N₂. The synthesis typically involves the alkylation of indoline with pyrrolidine, using suitable bases and solvents to facilitate the reaction. The purification process often includes recrystallization to obtain the dihydrochloride salt in high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate the activity of various receptors or enzymes, leading to biological effects such as:

- Inhibition of Microbial Growth : The compound has shown potential in inhibiting the growth of various microbial strains.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death, making it a candidate for anticancer therapy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition at low concentrations. The compound's mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways in bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit tumor cell proliferation. For instance, it has shown a growth inhibition (GI50) of less than in certain cancer cell lines, indicating strong potential as an anticancer agent .

| Cancer Cell Line | GI50 (M) |

|---|---|

| HeLa | |

| MCF-7 | |

| A549 |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Notably, modifications in the structure have shown varying effects on biological potency.

- A study examining related pyrrolo[2,3-d]pyrimidines found that structural variations significantly influenced their inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for anticancer drugs .

- Another investigation into lipophilicity highlighted its importance as a predictor for blood-brain barrier penetration, suggesting that similar compounds may be evaluated for neuroactive properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Pyrrolidinylmethyl)indoline dihydrochloride, and how can reaction efficiency be optimized?

- Answer : Synthesis typically involves alkylation of indoline with a pyrrolidinylmethyl group, followed by dihydrochloride salt formation. Key steps include:

- Alkylation : Use of 2-(chloromethyl)pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to functionalize indoline.

- Salt formation : Precipitation via HCl gas or concentrated HCl in anhydrous ethanol.

- Optimization : Monitor reaction progress via TLC or HPLC to minimize byproducts. Adjust stoichiometry (1:1.2 molar ratio of indoline to alkylating agent) and temperature (60–80°C) to enhance yield .

Q. How can researchers confirm the identity and purity of this compound?

- Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) : Verify structural integrity by comparing peaks to predicted chemical shifts (e.g., indoline aromatic protons at δ 6.5–7.2 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for free base and [M+2HCl] for salt).

- Purity assessment : Perform sulfated ash testing (≤1.0 mg/g) and loss on drying (≤5.0 mg/g at 105°C) per pharmacopeial standards .

Q. What solubility properties should be considered for in vitro assays involving this compound?

- Answer : The compound is hygroscopic and highly soluble in polar solvents (e.g., water, DMSO). For aqueous solutions:

- Prepare stock solutions in deionized water (10–20 mg/mL), filter through 0.22 μm membranes, and store at -20°C to prevent hydrolysis.

- Avoid prolonged exposure to light or heat, as dihydrochloride salts may degrade under acidic conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor binding affinity be resolved in pharmacological studies?

- Answer : Address discrepancies by:

- Standardizing assays : Use consistent cell lines (e.g., HEK-293 for GPCR profiling) and control ligands (e.g., dopamine for comparative binding).

- Statistical rigor : Apply ANOVA with post-hoc tests to compare multiple datasets, and validate results using orthogonal methods (e.g., SPR vs. radioligand binding).

- Literature cross-check : Review conflicting studies for differences in buffer pH or ionic strength, which may alter protonation states and binding kinetics .

Q. What experimental design considerations are critical for in vivo toxicity studies of this compound?

- Answer : Follow OECD guidelines for acute/chronic toxicity:

- Dose selection : Use a logarithmic scale (e.g., 10, 30, 100 mg/kg) in rodent models, with a control group receiving saline.

- Endpoint analysis : Monitor hematological parameters (e.g., ALT/AST levels) and histopathology of liver/kidney tissues.

- Ethical compliance : Obtain IRB approval and adhere to the FINER criteria (Feasible, Novel, Ethical) for study justification .

Q. How can researchers investigate the compound’s stability under varying pH conditions relevant to drug delivery?

- Answer : Conduct accelerated stability testing:

- Buffer preparation : Adjust pH (1.2, 4.5, 6.8) using HCl or NaOH to simulate gastric/intestinal environments.

- HPLC monitoring : Quantify degradation products (e.g., indoline or pyrrolidine fragments) over 24–72 hours at 37°C.

- Kinetic modeling : Apply first-order decay equations to predict shelf-life and identify pH-dependent degradation pathways .

Q. What strategies are effective for resolving crystallinity issues during salt form optimization?

- Answer : Employ polymorph screening:

- Solvent variation : Test crystallization in ethanol, acetonitrile, or acetone under controlled cooling rates (0.1–1°C/min).

- PXRD analysis : Compare diffraction patterns to known dihydrochloride crystal structures (e.g., monoclinic vs. orthorhombic systems).

- Additive screening : Introduce co-formers (e.g., succinic acid) to stabilize desired polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.